N-benzyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
This compound features a hybrid structure combining indole, 1,3,4-oxadiazole, and benzyl-acetamide moieties. The indole core is substituted at the 1-position with an acetamide group bearing a benzyl substituent, while the 2-position of the indole is linked to a 5-propyl-1,3,4-oxadiazole ring. Its synthesis typically involves threading closure reactions of indole-3-acetic hydrazide derivatives with carbon disulfide, followed by alkylation or acylation steps to introduce the benzyl group .
Properties
IUPAC Name |
N-benzyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-2-8-21-24-25-22(28-21)19-13-17-11-6-7-12-18(17)26(19)15-20(27)23-14-16-9-4-3-5-10-16/h3-7,9-13H,2,8,14-15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTZABVDDOYBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs with Variations in the Amide Substituent
Table 1: Comparison of Amide-Substituted Analogs
Key Observations :
- The benzyl group in the target compound enhances anti-inflammatory activity compared to bulkier substituents like ethoxy-methylphenyl .
- Sulfanyl-linked analogs (e.g., pyridinyl or ethoxy-methylphenyl derivatives) show moderate enzyme inhibition but lack the potency of the benzyl variant .
- Hydroxyimino-substituted indole acetamides exhibit strong antioxidant activity, emphasizing the role of electron-donating groups in redox modulation .
Analogs with Modified Heterocyclic Cores
Table 2: Comparison of Heterocyclic Core Variations
Key Observations :
- Replacing indole with benzofuran (as in ) shifts activity toward antimicrobial effects, likely due to altered π-π stacking interactions.
- Methoxybenzyl-oxadiazole derivatives () target SIRT2, a protein deacetylase, indicating structural flexibility for diverse therapeutic applications.
- The absence of the indole core in industrial-grade analogs () simplifies synthesis but eliminates bioactive properties tied to the indole scaffold.
Key Observations :
- Threading closure () is preferred for indole-oxadiazole hybrids but requires harsh conditions (KOH, CS₂).
- S-alkylation () offers regioselectivity for sulfanyl-linked analogs but may introduce steric hindrance.
- Hydroxyimino derivatives () achieve high yields via oxime condensation, suitable for antioxidant-focused drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
